(5-(Hydroxymethyl)pyridin-2-yl)boronic acid

描述

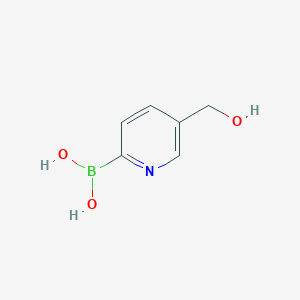

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid: is an organic compound with the molecular formula C₆H₈BNO₃ It is a boronic acid derivative that features a pyridine ring substituted with a hydroxymethyl group at the 5-position and a boronic acid group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Hydroxymethyl)pyridin-2-yl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-(Hydroxymethyl)pyridine.

Borylation Reaction: The hydroxymethyl group is then converted to the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反应分析

Types of Reactions:

Oxidation: (5-(Hydroxymethyl)pyridin-2-yl)boronic acid can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed:

Oxidation: Formation of 5-formylpyridine or 5-carboxypyridine.

Reduction: Formation of 5-(hydroxymethyl)pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

Organic Synthesis

Intermediate in Organic Reactions

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid serves as an important intermediate in organic synthesis. It is frequently utilized in the preparation of various organic compounds due to its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely applied in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Forms C-C bonds with aryl halides | |

| Oxidative Hydroxylation | Converts arylboronic acids to phenols | |

| Disproportionation | Forms four-coordinate boron complexes |

Medicinal Chemistry

Potential Drug Development

Research indicates that this compound derivatives exhibit promising biological activities, particularly as enzyme inhibitors. For example, boronic acids are known to inhibit proteasome activity, which is relevant in cancer therapy . The compound's structure allows it to interact effectively with various biological targets, making it a candidate for drug development against diseases like multiple myeloma and other malignancies.

Case Study: Inhibition of Plasmodial Kinases

Recent studies have highlighted the potential of pyridine-based boronic acids in inhibiting plasmodial kinases, which are critical targets for antimalarial drugs. The synthesized compounds demonstrated significant inhibitory activity against PfGSK3 and PfPK6 kinases, with IC50 values indicating effective potency .

Table 2: Inhibitory Activity of Pyridine Boronic Acid Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Pyridine Boronic Acid Derivative 1 | PfGSK3 | 223 ± 33 |

| Pyridine Boronic Acid Derivative 2 | PfPK6 | 215 ± 21 |

Material Science

Luminescent Materials

The unique properties of this compound derivatives have led to their exploration in material science, particularly for developing luminescent materials. The formation of four-coordinate boron complexes from reactions involving this compound has shown potential for applications in organic electronics and photonics .

作用机制

The mechanism of action of (5-(Hydroxymethyl)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the desired chemical or biological effect.

相似化合物的比较

- (4-(Hydroxymethyl)pyridin-2-yl)boronic acid

- (3-(Hydroxymethyl)pyridin-2-yl)boronic acid

- (2-(Hydroxymethyl)pyridin-2-yl)boronic acid

Comparison:

- Structural Differences: The position of the hydroxymethyl group on the pyridine ring varies among these compounds, leading to differences in reactivity and properties.

- Unique Properties: (5-(Hydroxymethyl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

生物活性

(5-(Hydroxymethyl)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a hydroxymethyl group on a pyridine ring, has potential applications in drug development, particularly in cancer therapy and as an insulin sensitizer. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its efficacy.

The molecular formula of this compound is CHBNO. It exhibits unique properties that enhance its interaction with biological targets, particularly through reversible covalent bonding with diols and amines. This property is crucial for its role in various biological systems.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They function primarily by inhibiting proteasome activity, which is pivotal in regulating protein degradation pathways involved in cancer cell proliferation.

- Mechanism of Action : Boronic acids can inhibit the proteasome by mimicking the natural substrates. This leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

| Compound | IC (μM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | 0.126 | MDA-MB-231 (Triple-Negative Breast Cancer) | |

| Bortezomib | 0.01 | Multiple Myeloma |

2. Antibacterial and Antiviral Activity

Boronic acids have also shown antibacterial and antiviral activities. Specifically, they can disrupt bacterial cell wall synthesis and inhibit viral replication.

- Antiviral Mechanism : The interaction of boronic acids with viral proteases can prevent the maturation of viral particles, thereby reducing viral load.

| Compound | Target Virus | IC (μM) | Reference |

|---|---|---|---|

| This compound | Influenza A Virus | 27.4 | |

| Vaborbactam | β-lactamase producing bacteria | 0.35 |

3. Insulin Sensitization

Recent studies have highlighted the potential of this compound as an insulin sensitizer. Its ability to form reversible bonds with diols makes it a candidate for enhancing insulin stability and activity.

- Study Findings : Computational docking studies have shown favorable binding interactions between this compound and insulin, suggesting a role in improving insulin's conformational stability.

Case Study 1: Insulin Interaction Model

A theoretical model was developed to study the interaction between various boronic acids and insulin using computational tools. Among 114 boronic acid derivatives tested, this compound demonstrated promising binding affinity, indicating its potential as a stabilizing agent for insulin therapy.

Case Study 2: Anticancer Efficacy

In vivo studies on mice inoculated with MDA-MB-231 cells showed that treatment with this compound resulted in significant tumor reduction compared to control groups. This highlights its potential as a therapeutic agent in breast cancer treatment.

属性

IUPAC Name |

[5-(hydroxymethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEWXFFISPVQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590549 | |

| Record name | [5-(Hydroxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-01-6 | |

| Record name | B-[5-(Hydroxymethyl)-2-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Hydroxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。